Methyl 3-propoxyisoxazole-5-carboxylate
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Overview
Description
Methyl 3-propoxyisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
The synthesis of Methyl 3-propoxyisoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with olefins. One common method employs the use of copper (I) or ruthenium (II) catalysts for the (3 + 2) cycloaddition reaction . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The reaction typically requires refluxing methanolic conditions and the use of reagents such as hydroxylamine hydrochloride and sodium methoxide .
Chemical Reactions Analysis
Methyl 3-propoxyisoxazole-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, sodium borohydride, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-propoxyisoxazole-5-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules with potential biological activities . In biology and medicine, it has been investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent . Additionally, it has applications in the development of new drugs targeting specific molecular pathways and receptors .
Mechanism of Action
The mechanism of action of Methyl 3-propoxyisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and histone deacetylases (HDACs), which play crucial roles in inflammation and cancer progression . By inhibiting these enzymes, this compound can exert anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Methyl 3-propoxyisoxazole-5-carboxylate can be compared with other isoxazole derivatives, such as Methyl 5-phenylisoxazole-3-carboxylate and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole . These compounds share similar structural features but differ in their biological activities and therapeutic potential.
Properties
Molecular Formula |
C8H11NO4 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl 3-propoxy-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO4/c1-3-4-12-7-5-6(13-9-7)8(10)11-2/h5H,3-4H2,1-2H3 |
InChI Key |
YEOGSVGZLGGIHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NOC(=C1)C(=O)OC |
Origin of Product |
United States |
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